N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-2-4-10-19(16)24-23(29)22(28)18-14-26(20-11-5-3-9-17(18)20)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXJBHQHVCDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, also known as CAS No. 872849-26-8, is a compound with a complex structure that has been the subject of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.455 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Preliminary research indicates that compounds containing similar structural features exhibit notable anticancer properties. For instance:
- Case Study 1 : A study on indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be below those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial effects:
- Case Study 2 : A related series of pyrrolidine derivatives showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Indole moiety | Associated with anticancer activity |
| Pyrrolidine ring | Enhances bioavailability |
| Acetamide functional group | Increases interaction potential |
Research indicates that modifications to the phenyl and pyrrolidine components can significantly alter the potency and selectivity of these compounds against specific biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core 2-oxoacetamide scaffold linked to indole derivatives but differ in substituents, leading to variations in biological activity, solubility, and target specificity. Key comparisons include:
Structural Analogues and Substituent Variations
Preparation Methods
N-Alkylation of Indole
The introduction of the 2-oxo-2-pyrrolidin-1-ylethyl group at the indole’s 1-position requires careful regiocontrol. A two-step protocol is optimal:
Procedure :
- Synthesis of 2-bromo-1-pyrrolidin-1-ylethanone :
Pyrrolidine (1.0 equiv) is reacted with bromoacetyl bromide (1.2 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. The product is isolated via vacuum distillation (Yield: 78%).
- N-Alkylation of Indole :
Indole (1.0 equiv) is treated with 2-bromo-1-pyrrolidin-1-ylethanone (1.1 equiv) in dimethylformamide (DMF) using sodium hydride (1.5 equiv) as a base at 35°C for 8 hours. The crude product is purified via silica gel chromatography (Hexane:EtOAc, 7:3) to yield 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole as a white solid (Yield: 65%).
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 35 | 65 |
| K₂CO₃ | THF | 60 | 42 |
| DBU | MeCN | 25 | 38 |
Friedel-Crafts Acylation at Indole’s 3-Position
Oxalyl Chloride-Mediated Acylation
The glyoxylic acid moiety is introduced using oxalyl chloride, a method adapted from maleimide syntheses:
Procedure :
- Formation of Methyl 2-Oxo-2-(1-Substituted Indol-3-Yl)Acetate :
1-(2-Oxo-2-pyrrolidin-1-ylethyl)indole (1.0 equiv) is dissolved in dry diethyl ether and treated with oxalyl chloride (2.5 equiv) at −20°C. After 1 hour, sodium methoxide (3.0 equiv) in methanol is added dropwise, and the mixture is stirred at room temperature for 4 hours. The product precipitates as a yellow solid, filtered and recrystallized from ethanol (Yield: 82%).
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 8.46 (d, J = 3.5 Hz, 1H, indole H-2), 8.16 (d, J = 7.0 Hz, 1H, indole H-4), 7.55–7.26 (m, 3H, aromatic), 3.90 (s, 3H, OCH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
Amidation with 2-Methylaniline
Ester Hydrolysis and Acid Chloride Formation
The methyl ester intermediate is hydrolyzed to the carboxylic acid and subsequently converted to the acid chloride:
Procedure :
- Hydrolysis : Methyl 2-oxo-2-(1-substituted indol-3-yl)acetate (1.0 equiv) is refluxed with 2M NaOH (5.0 equiv) in ethanol/water (1:1) for 3 hours. The solution is acidified with HCl (1M) to precipitate the carboxylic acid (Yield: 89%).
- Acid Chloride Synthesis : The carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane at 0°C for 2 hours, followed by solvent evaporation under vacuum.
Coupling with 2-Methylaniline
The acid chloride is reacted with 2-methylaniline under Schotten-Baumann conditions:
Procedure :
2-Methylaniline (1.2 equiv) is added to a solution of the acid chloride (1.0 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 6 hours, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product, which is purified via recrystallization (Ethanol:H₂O, 4:1) (Yield: 74%).
Characterization Data :
- ¹³C NMR (DMSO-d₆) : δ 195.2 (C=O ketone), 169.8 (C=O amide), 136.5–110.3 (aromatic carbons), 48.1 (pyrrolidine CH₂), 21.4 (CH₃).
- ESI-MS : m/z 434.2 [M+H]⁺ (Calc. 434.19).
Process Optimization and Yield Comparison
Critical Parameters for Amidation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 74 |
| DCM | 68 | |
| Base | Triethylamine | 74 |
| Pyridine | 69 | |
| Temperature (°C) | 25 | 74 |
| 40 | 71 |
Mechanistic Considerations and Side Reactions
Competing Pathways During N-Alkylation
Stability of the Glyoxylic Moiety
The 2-oxoacetyl group is prone to keto-enol tautomerism, which is stabilized in aprotic solvents. Hydrolysis is minimized by avoiding aqueous workup until final stages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
